BRAF-423
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BRAF-423, also known as G-F, is a novel potent and selective BRAF inhibitor. This compound has no formal name, has molecule weight 423. For the convenience of scientific communication, We temporally call it as this compound.
Scientific Research Applications
Role in Thyroid Cancer Development
BRAF mutations, particularly BRAF T1796A, have been associated with the development of papillary thyroid cancer, suggesting that activating BRAF mutations could be a critical event in the pathogenesis of this type of cancer (Cohen et al., 2003).
Activation in Human Cancers
BRAF mutations are prevalent in human cancers, notably malignant melanoma, and at a lower frequency in a wide range of cancers. This indicates the potential of BRAF as a therapeutic target, especially in melanoma where BRAF proteins with the V599E mutation show elevated kinase activity and transforming capabilities (Davies et al., 2002).
Impact on Melanoma Drug Resistance
Research indicates that resistance to BRAF inhibitors in melanoma involves the flexible switching among the three RAF isoforms, highlighting the adaptability of melanoma cells to pharmacological interventions. The enhancement of IGF-1R/PI3K signaling in resistant melanomas suggests a potential approach to overcome resistance through combined treatment with IGF-1R/PI3K and MEK inhibitors (Villanueva et al., 2010).
Therapeutic Target in Metastatic Melanoma
Studies on PLX4032 (an orally available inhibitor of mutated BRAF) have shown promising results in treating metastatic melanoma in patients with tumors carrying the V600E BRAF mutation, resulting in significant tumor regression in the majority of patients (Flaherty et al., 2010).
Properties
Molecular Formula |
C19H19F2N3O4S |
---|---|
Molecular Weight |
423.43 |
IUPAC Name |
2,6-Difluoro-N-(3-methoxy-1H-indol-5-yl)-3-(propylsulfonamido)benzamide |
InChI |
InChI=1S/C19H19F2N3O4S/c1-3-8-29(26,27)24-15-7-5-13(20)17(18(15)21)19(25)23-11-4-6-14-12(9-11)16(28-2)10-22-14/h4-7,9-10,22,24H,3,8H2,1-2H3,(H,23,25) |
InChI Key |
ZWAGSOCCDPGKEI-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC2=C(NC=C2OC)C=C1)C3=C(F)C=CC(NS(=O)(CCC)=O)=C3F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
G-F; BRAF-423; BRAF 423; BRAF423. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.